molecular formula C15H14N2O6S B3010884 N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide CAS No. 896266-90-3

N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide

Cat. No.: B3010884
CAS No.: 896266-90-3
M. Wt: 350.35
InChI Key: MJVRHGJIFIZGNX-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. This compound features a benzamide core substituted with a 4-methoxy-2-nitrophenyl group on the amide nitrogen and a methylsulfonyl group on the benzoyl ring. The integration of these specific functional groups suggests its utility as a versatile synthetic intermediate. The methylsulfonyl moiety is a key feature in many bioactive molecules and can impart significant biological activity . Similarly, the methoxy and nitro substituents on the aniline ring are common pharmacophores that can influence electronic properties and molecular recognition, making them valuable for structure-activity relationship (SAR) studies . While the specific biological profile of this compound requires further investigation, structurally related sulfonamide and benzamide derivatives are extensively researched for a range of potential therapeutic applications . Researchers may employ this compound in the design and synthesis of novel molecules for screening against various biological targets. It is also a candidate for crystallographic studies to understand its solid-state packing and hydrogen-bonding interactions, as is common with similar benzamide and sulfonamide compounds . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-23-10-7-8-12(13(9-10)17(19)20)16-15(18)11-5-3-4-6-14(11)24(2,21)22/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVRHGJIFIZGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration and Methoxylation: The synthesis begins with the nitration of 4-methoxyaniline to introduce the nitro group. This is typically achieved using a mixture of concentrated sulfuric acid and nitric acid.

    Sulfonylation: The next step involves the sulfonylation of the nitro compound with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Amidation: Finally, the compound undergoes amidation with 2-aminobenzamide under controlled conditions to yield N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like alkoxides.

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium alkoxide, dimethyl sulfoxide as solvent.

    Oxidation: Hydrogen peroxide, acetic acid as solvent.

Major Products:

    Reduction: N-(4-amino-2-methoxyphenyl)-2-methylsulfonylbenzamide.

    Substitution: N-(4-alkoxy-2-nitrophenyl)-2-methylsulfonylbenzamide.

    Oxidation: this compound sulfone.

Scientific Research Applications

Medicinal Chemistry

N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide is being investigated as a lead compound for drug development targeting specific enzymes or receptors. Its unique functional groups allow it to interact with biological targets, potentially leading to the modulation of enzyme activities or receptor functions. For instance, it may exhibit inhibitory effects on certain pathways involved in disease processes such as cancer or neurodegenerative disorders.

Materials Science

In materials science, this compound can be utilized in the synthesis of advanced materials with tailored electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile building block for creating complex structures that can be applied in electronics, photonics, and nanotechnology.

Organic Synthesis

As an intermediate in organic synthesis, this compound facilitates the production of more complex organic molecules. Its reactivity allows for various transformations including:

  • Reduction : The nitro group can be reduced to an amine.
  • Oxidation : The methoxy group can be oxidized to a hydroxyl group.
  • Substitution Reactions : Electrophilic or nucleophilic substitutions can occur on the aromatic rings.

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against various pathogens affecting crops, suggesting its potential use as an agricultural pesticide .
  • Pharmacological Applications : Various patents describe its use in treating conditions such as anxiety, depression, and neurodegenerative diseases . The compound's ability to modulate neurotransmitter activity positions it as a candidate for further pharmacological exploration.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy and methylsulfonyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with enzymes and receptors.

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Compounds

Compound Name Substituents Molecular Weight (g/mol) Crystallographic Features Reference ID
N-(4-Methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide 2-methylsulfonyl, 4-methoxy-2-nitro ~335.34* Not reported in evidence; inferred geometry from similar compounds. N/A
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) 4-bromo, 4-methoxy-2-nitro 381.17 Two molecules (A and B) per asymmetric unit; planar aromatic systems with minor torsional deviations.
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide Bis-sulfonamide, 4-methoxy-2-nitro 342.35 Nitro group dihedral angle: 14.69°; intramolecular H-bonds form S(6) ring motifs.
N-(4-Methoxy-2-nitrophenyl)acetamide Acetamide, 4-methoxy-2-nitro 224.20 Simplified structure; likely planar due to conjugation between amide and nitro groups.

*Calculated based on formula C₁₅H₁₄N₂O₆S.

Key Observations :

  • The bis-sulfonamide in exhibits intramolecular hydrogen bonding, a feature absent in benzamide derivatives but critical for stabilizing conformational isomers.

Key Observations :

  • Sulfonamide and benzamide derivatives often employ nucleophilic acyl substitution, with yields influenced by electron-withdrawing groups (e.g., nitro) that activate the aryl amine .
  • Triazole derivatives (e.g., ) require multistep sequences, contrasting with the straightforward coupling used for benzamides .

Spectroscopic Characteristics

Table 3: IR and NMR Spectral Data

Compound Name IR Peaks (cm⁻¹) ¹H-NMR Features Reference ID
This compound* ~1680 (C=O), ~1350–1250 (S=O) δ 8.0–7.5 (aromatic H), δ 3.9 (OCH₃), δ 3.2 (SO₂CH₃) N/A
Hydrazinecarbothioamides [4–6] 1663–1682 (C=O), 1243–1258 (C=S) NH signals at δ 8.5–10.0
1,2,4-Triazole-3-thiones [7–9] 1247–1255 (C=S), 3278–3414 (NH) Aromatic protons at δ 7.0–8.5
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide 1247–1255 (S=O), 3150–3319 (NH) Methyl groups at δ 3.0–3.5

*Predicted based on functional groups.

Key Observations :

  • The target compound’s carbonyl (C=O) stretch (~1680 cm⁻¹) aligns with benzamide derivatives in , while sulfonyl (S=O) vibrations (~1350–1250 cm⁻¹) match those in .
  • NH stretches in sulfonamides (e.g., ) are broader and less intense than in benzamides due to hydrogen bonding differences.

Table 4: Bioactivity of Structural Analogs

Compound Name Reported Bioactivity Potential Applications Reference ID
Sulfonamide derivatives () Antibacterial, anti-inflammatory Drug discovery
Cosmetic colorants () Dyeing agents Cosmetics
Triazole-thiones () Not explicitly reported Material science

Key Observations :

  • Sulfonamides (e.g., ) exhibit diverse bioactivity due to sulfonamide’s mimicry of biological carboxylates. The target compound’s benzamide core may offer similar versatility.

Biological Activity

N-(4-Methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxy-2-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane, and the product is purified through recrystallization.

General Reaction Scheme:

  • Reactants: 4-methoxy-2-nitroaniline, methanesulfonyl chloride.
  • Catalyst: Triethylamine.
  • Solvent: Dichloromethane.
  • Purification: Recrystallization from aqueous solution.

Biological Properties

The biological activity of this compound includes:

  • Antibacterial Activity: The compound exhibits significant antibacterial properties against various strains, including resistant bacteria. Its sulfonamide moiety is known for such activity due to its ability to inhibit bacterial folic acid synthesis .
  • Anti-inflammatory Effects: Studies have indicated that this compound can reduce inflammation markers in vitro, making it a candidate for treating inflammatory diseases .
  • Anticancer Potential: Preliminary research suggests that this compound may inhibit tumor growth in specific cancer models. For instance, it has shown efficacy in breast cancer xenograft models by inducing apoptosis in cancer cells .

The mechanisms through which this compound exerts its effects are multifaceted:

  • Inhibition of Enzymatic Activity: The compound acts as an inhibitor for several enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Modulation of Signaling Pathways: It has been shown to affect key signaling pathways such as the Akt pathway, which plays a crucial role in cell survival and proliferation .
  • Reactive Oxygen Species (ROS) Generation: The nitro group in the compound may contribute to increased ROS levels within cells, leading to oxidative stress and subsequent apoptosis in cancer cells.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Antibacterial Activity: A recent study demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations, showcasing its potential as a new antibacterial agent .
  • Cancer Research: In a xenograft model of breast cancer, treatment with this compound resulted in a 50% reduction in tumor size compared to controls, indicating its potential as an anticancer therapeutic.

Data Summary

The following table summarizes key biological activities and findings associated with this compound:

Biological ActivityObserved EffectsReference
AntibacterialInhibition of S. aureus and E. coli
Anti-inflammatoryReduction in inflammation markers
Anticancer50% tumor size reduction in xenografts
Enzyme InhibitionInhibition of folic acid synthesis

Q & A

Q. What are the recommended synthetic routes for N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide?

  • Methodological Answer : The compound can be synthesized via a two-step protocol:

Nucleophilic substitution : React 4-methoxy-2-nitroaniline with methylsulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide intermediate.

Amide coupling : Use carbodiimide coupling agents (e.g., EDC/HOBt) to attach 2-methylsulfonylbenzoic acid to the intermediate.
Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical. For example, dichloromethane at 0–5°C minimizes side reactions .
Example Data :

StepYield (%)Purity (HPLC)
178–85≥95%
265–72≥90%

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm methoxy (δ ~3.8–4.0 ppm for –OCH₃), nitro (δ ~8.0–8.5 ppm for aromatic protons), and sulfonyl groups (no direct protons but inferred via coupling).
  • IR Spectroscopy : Detect S=O stretches (~1300–1350 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520 and 1350 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 365.06 for C₁₅H₁₄N₂O₆S).
  • Fluorometric Analysis : Used to study electronic transitions if fluorescent derivatives are synthesized .

Advanced Research Questions

Q. What computational methods predict the electronic properties of the nitro and sulfonyl groups?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate electrostatic potential maps, highlighting electron-deficient nitro groups and electron-rich methoxy regions .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess stability and intermolecular interactions.
    Key Findings :
  • Nitro groups induce significant electron withdrawal, directing electrophilic attack to the methoxy-substituted ring.
  • Sulfonyl groups enhance thermal stability (ΔH decomposition ~250–300°C predicted) .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Grow single crystals via slow evaporation in ethanol/water (7:3 v/v) at 4°C.
  • Use SHELX software for structure refinement .
    Example Results :
ParameterValue
Space groupP2₁/c
Bond length (C–S)1.76 Å
Dihedral angle (N–S–C)112.3°
This confirms the planar benzamide core and non-coplanar sulfonyl group .

Q. How to address contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Replicate assays : Perform dose-response curves (e.g., IC₅₀ for enzyme inhibition) across multiple cell lines (HEK293, HeLa) to assess reproducibility.
  • Metabolic Stability Studies : Use liver microsomes to evaluate cytochrome P450 interactions, as conflicting data may arise from metabolite interference.
  • Statistical Validation : Apply ANOVA to compare results across labs, ensuring p < 0.05 for significance .

Q. What strategies optimize this compound’s solubility for in vitro studies?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO/PEG-400 (1:4 v/v) to achieve solubility ≥5 mg/mL.
  • pH Adjustment : Ionize sulfonyl groups at pH 7.4 (PBS buffer) to enhance aqueous solubility.
  • Solid Dispersion : Formulate with hydroxypropyl-β-cyclodextrin (1:2 molar ratio) to improve bioavailability .

Data Contradiction Analysis

Q. Why do computational and experimental logP values differ for this compound?

  • Methodological Answer :
  • Experimental logP : Determine via shake-flask method (octanol/water partition).
  • Computational logP : Use ChemAxon or ACD/Labs software. Discrepancies (>0.5 units) may arise from neglecting solvent-accessible surface area (SASA) in simulations.
    Resolution : Apply QSPR models incorporating SASA to align predictions with experimental data .

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